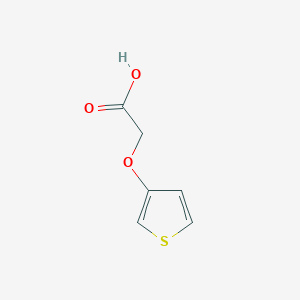

2-(Thiophen-3-yloxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Thiophen-3-yloxy)acetic acid is an organosulfur compound . It is a white solid and is one of two isomers of thiophene acetic acid . It has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

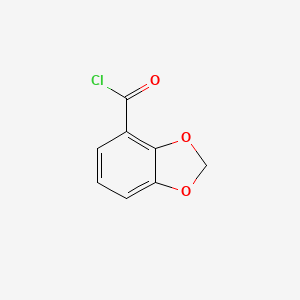

The synthesis of 2-(Thiophen-3-yloxy)acetic acid involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The process is a two-step one, where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-3-yloxy)acetic acid was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives, including 2-(Thiophen-3-yloxy)acetic acid, involve nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .科学的研究の応用

2-(Thiophen-3-yloxy)acetic acid: Scientific Research Applications

Material Science: Thiophene derivatives, including 2-(Thiophen-3-yloxy)acetic acid, are used in the production of polymers like polythiophenes. These polymers are significant in material science for creating organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Medicinal Chemistry: Thiophene-based compounds have shown a variety of biological activities. They are explored for their therapeutic potential in treating various diseases due to their pharmacological properties .

Organic Synthesis: As an intermediate in organic synthesis, 2-(Thiophen-3-yloxy)acetic acid can be utilized for the construction of more complex molecules, which are essential in industrial chemistry .

Corrosion Inhibition: In industrial chemistry, thiophene derivatives serve as corrosion inhibitors, protecting materials from degradation .

Antimicrobial Agents: Research indicates that thiophene derivatives exhibit high antimicrobial activity against various microbial infections, making them valuable in the development of new antimicrobial agents .

Coordination Chemistry: These compounds find applications in coordination chemistry where they can form complexes with metals, which are useful in various chemical processes .

作用機序

Target of Action

It’s known that thiophene derivatives have been used in the suzuki-miyaura coupling reaction , which is a type of carbon-carbon bond-forming reaction widely applied in organic chemistry .

Mode of Action

It’s worth noting that the suzuki-miyaura coupling reaction, in which thiophene derivatives are often involved, involves the interaction of an organoboron compound with a halide compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant to various functional groups .

Biochemical Pathways

These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Result of Action

It’s known that thiophene derivatives have been associated with a variety of biological activities, including anti-inflammatory and antioxidant activities .

特性

IUPAC Name |

2-thiophen-3-yloxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-6(8)3-9-5-1-2-10-4-5/h1-2,4H,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVAVOAEMCJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509379 |

Source

|

| Record name | [(Thiophen-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-3-yloxy)acetic acid | |

CAS RN |

80305-06-2 |

Source

|

| Record name | [(Thiophen-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)